molecular formula C19H21FN2O3S B3554130 N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B3554130
Poids moléculaire: 376.4 g/mol
Clé InChI: GXKPMYXPRSHWON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases.

Mécanisme D'action

CP-690,550 selectively inhibits N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is involved in the signaling pathways of cytokine receptors. By inhibiting this compound, CP-690,550 prevents the activation of downstream signaling pathways, which ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interleukin-12. It also reduces the activation of T cells and B cells, which play a crucial role in the immune response. CP-690,550 has been shown to be well-tolerated in clinical trials, with minimal side effects.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 is a highly specific inhibitor of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it a valuable tool for studying the role of this compound in immune signaling pathways. However, its specificity also limits its use in studying other signaling pathways that may be involved in disease processes. CP-690,550 also has limited solubility in water, which can make it difficult to administer in experiments.

Orientations Futures

1. Combination therapy: CP-690,550 has shown promising results in clinical trials as a monotherapy for autoimmune diseases. Future studies could investigate the potential benefits of combining CP-690,550 with other immunomodulatory agents to improve efficacy and reduce side effects.
2. Targeting other JAKs: CP-690,550 selectively inhibits N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, but other JAKs (JAK1, JAK2, and TYK2) are also involved in immune signaling pathways. Future studies could investigate the potential benefits of targeting these JAKs as well.
3. Non-immunological applications: JAKs are also involved in other cellular processes, such as hematopoiesis and cancer cell proliferation. Future studies could investigate the potential therapeutic applications of JAK inhibitors in these areas.
4. Improved solubility: The limited solubility of CP-690,550 can make it difficult to administer in experiments. Future studies could investigate the development of more soluble analogs of CP-690,550.

Applications De Recherche Scientifique

CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKPMYXPRSHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.